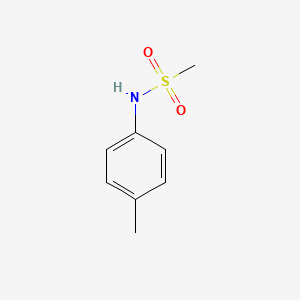

N-(4-methylphenyl)methanesulfonamide

Description

Significance of Sulfonamide Derivatives in Chemical Science

Sulfonamide derivatives, characterized by the -SO₂NH- functional group, represent a cornerstone of modern medicinal chemistry and drug development. nih.govnih.govacs.org Their journey began with the discovery of their antibacterial properties, revolutionizing the treatment of bacterial infections before the widespread availability of penicillin. nih.govnih.gov Beyond their antimicrobial applications, sulfonamides are recognized for a wide spectrum of biological activities, including antiviral, antidiabetic, and anticancer properties. nih.govnih.gov This versatility has established them as vital scaffolds in the design and synthesis of new therapeutic agents. nih.gov The sulfonamide moiety is a key feature in several commercially available drugs, highlighting its importance in the pharmaceutical industry.

Research Landscape of N-(4-methylphenyl)methanesulfonamide and Analogous Structures

While dedicated research focusing exclusively on this compound is not extensively documented in publicly available literature, a significant body of work exists for its structural analogs, particularly N-aryl sulfonamides. A notable example is the closely related compound, 4-Methyl-N-(4-methylphenyl)benzenesulfonamide, which has been synthesized and its crystal structure extensively characterized.

The synthesis of such compounds often involves the reaction of a substituted aniline (B41778), in this case, 4-methylaniline, with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in an aqueous medium with the pH adjusted using sodium carbonate. researchgate.net The resulting precipitate can then be purified by recrystallization. researchgate.net

The crystal structure of these analogs has been a subject of detailed investigation. For instance, the crystal data for 4-Methyl-N-(4-methylphenyl)benzenesulfonamide reveals a triclinic system. researchgate.net

Table 1: Crystal Data and Structure Refinement for 4-Methyl-N-(4-methylphenyl)benzenesulfonamide researchgate.net

| Parameter | Value |

| Empirical formula | C₁₄H₁₅NO₂S |

| Formula weight | 261.34 |

| Crystal system | Triclinic |

| Space group | P-1 |

| a (Å) | 8.6419 (8) |

| b (Å) | 8.8016 (8) |

| c (Å) | 9.2509 (7) |

| α (°) | 88.187 (4) |

| β (°) | 77.010 (4) |

| γ (°) | 74.812 (4) |

| Volume (ų) | 661.41 (10) |

| Z | 2 |

| Calculated density (Mg/m³) | 1.312 |

| Absorption coefficient (mm⁻¹) | 0.243 |

| F(000) | 276 |

Scope and Academic Research Objectives

The academic research objectives for this compound and its analogs are primarily driven by the potential applications of sulfonamide derivatives. A key objective is the synthesis and characterization of novel sulfonamide compounds to expand the library of available molecules for screening and further investigation.

A significant focus of this research is the exploration of their potential biological activities. researchgate.net Given the known antibacterial and enzyme inhibitory properties of sulfonamides, a primary goal is to assess new derivatives for similar or enhanced activities. researchgate.net For example, aromatic sulfonamides have been reported to inhibit the growth of tumor cells, making this a promising avenue of research. researchgate.net

Furthermore, understanding the structure-activity relationship (SAR) is a critical objective. By systematically modifying the structure of the parent compound and evaluating the resulting changes in biological activity, researchers aim to identify the key molecular features responsible for their therapeutic effects. This knowledge is instrumental in the rational design of more potent and selective drug candidates. The study of crystal structures, including bond lengths and angles, provides fundamental data for these SAR studies. researchgate.net

Table 2: Selected Bond Lengths for 4-Methyl-N-(4-methylphenyl)benzenesulfonamide researchgate.net

| Bond | Length (Å) |

| S1—O1 | 1.428 (1) |

| S1—O2 | 1.435 (1) |

| S1—N1 | 1.631 (1) |

| S1—C1 | 1.758 (2) |

| N1—C8 | 1.428 (2) |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(4-methylphenyl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S/c1-7-3-5-8(6-4-7)9-12(2,10)11/h3-6,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSSIRQJITXDDGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4284-47-3 | |

| Record name | N-(4-METHYLPHENYL)METHANESULFONAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of N 4 Methylphenyl Methanesulfonamide

Established Synthetic Pathways for N-(4-methylphenyl)methanesulfonamide and Related Methanesulfonanilides

The synthesis of this compound and its structural relatives, the methanesulfonanilides, is primarily achieved through well-established sulfonylation techniques. Concurrently, the incorporation of the sulfonamide functional group into more complex heterocyclic structures is often accomplished through multicomponent reactions like the Biginelli reaction. Modern synthetic efforts also focus on developing more sustainable methods that avoid the use of metals and organic solvents.

Sulfonylation Reactions in the Synthesis of this compound Precursors

The most direct and common method for synthesizing this compound involves the reaction of 4-toluidine (p-toluidine) with methanesulfonyl chloride. This reaction is a classic example of nucleophilic substitution at a sulfonyl group. Typically, the reaction is carried out in the presence of a base, such as pyridine (B92270) or an aqueous solution of sodium carbonate, to neutralize the hydrochloric acid byproduct. strath.ac.uk

The general mechanism involves the nucleophilic attack of the amino group of 4-toluidine on the electrophilic sulfur atom of methanesulfonyl chloride, leading to the displacement of the chloride ion and the formation of the N-S bond characteristic of sulfonamides. The choice of base and solvent can influence the reaction rate and yield. For instance, using a polymeric base like crosslinked poly(4-vinylpyridine) can simplify the purification process as the catalyst can be easily filtered off. rsc.org

A similar approach is used for the synthesis of precursors to related methanesulfonanilides. For example, N-(4-Methoxy-2-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide is synthesized by reacting 4-methoxy-2-nitroaniline (B140478) with methanesulfonyl chloride in the presence of triethylamine (B128534) and a catalytic amount of dimethylaminopyridine (DMAP). rsc.org This highlights the versatility of the sulfonylation reaction for a range of substituted anilines.

| Reactants | Reagents/Conditions | Product | Key Findings | Reference |

|---|---|---|---|---|

| 4-toluidine, Methanesulfonyl chloride | Pyridine or Na2CO3 | This compound | Standard method for sulfonamide formation. Base neutralizes HCl byproduct. | strath.ac.uk |

| Amines, p-Toluenesulfonyl chloride | Crosslinked poly(4-vinylpyridine) | N-substituted sulfonamides | Polymeric base simplifies purification and is reusable. | rsc.org |

| 4-methoxy-2-nitroaniline, Methanesulfonyl chloride | Et3N, DMAP, CH2Cl2 | N-(4-Methoxy-2-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide | Demonstrates applicability to substituted anilines for precursor synthesis. | rsc.org |

Development of Modified Biginelli Reactions for Sulfonamide-Containing Heterocycles

The Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea, is a powerful tool for synthesizing dihydropyrimidinones (DHPMs). researchgate.net Modifications to this classic reaction have expanded its scope to include the synthesis of heterocycles containing a sulfonamide group. This is typically achieved by using a starting material that is pre-functionalized with a sulfonamide moiety.

For example, a sulfonamide-substituted benzaldehyde (B42025) can be used as the aldehyde component in a three- or four-component Biginelli reaction. nih.govresearchgate.net This strategy allows for the direct incorporation of the arylsulfonamide scaffold into the resulting dihydropyrimidine (B8664642) ring system. Various catalysts, including Lewis and Brønsted acids, have been employed to improve reaction efficiency and yield under milder conditions. researchgate.netnih.gov Four-component reactions, which might include an additional nucleophile or reactant, offer further opportunities for creating diverse sulfonamide-containing heterocyclic libraries. researchgate.netacs.org The development of these modified protocols is significant for medicinal chemistry, as DHPMs are recognized as "privileged structures" with a wide range of biological activities. nih.govmdpi.com

Metal- and Solvent-Free Condensation Approaches for Sulfonamide Derivatives

In line with the principles of green chemistry, significant research has been directed towards the development of metal- and solvent-free methods for sulfonamide synthesis. One such approach involves the direct condensation of amines and sulfonyl chlorides under solvent-free conditions at room temperature. mdpi.com For instance, the reaction between anilines and p-toluenesulfonyl chloride has been shown to proceed efficiently without any catalyst or solvent, with the reaction going to completion almost immediately. mdpi.com

Alternative metal-free approaches have also been developed. A novel method utilizes an iodine-tert-butyl hydroperoxide (TBHP) system to promote the sulfonylation of amines with N-hydroxy sulfonamides via the oxidative cleavage of an S–N bond. nih.gov This reaction proceeds under mild conditions in an eco-friendly solvent. Another innovative, solvent-free method reports the synthesis of N-sulfonylformamidines through the direct condensation of sulfonamides with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) at room temperature, avoiding the need for metal catalysts or hazardous solvents. acs.org Photocatalytic methods are also emerging as a sustainable route for synthesizing acylsulfonamides without the need for transition metals. nih.gov

| Reaction Type | Reactants | Conditions | Advantages | Reference |

|---|---|---|---|---|

| Direct Sulfonylation | Aniline (B41778), p-toluenesulfonyl chloride | Solvent-free, room temperature | Simple, rapid, no catalyst or solvent needed. | mdpi.com |

| Oxidative Sulfonylation | N-hydroxy sulfonamide, Amines | Iodine-TBHP, 2-MeTHF solvent | Metal-free, eco-friendly medium, cost-effective. | nih.gov |

| Condensation | Sulfonamide, DMF-DMA | Solvent-free, room temperature | Fast, efficient, avoids metal catalysts and hazardous solvents. | acs.org |

| Photocatalytic S-N Coupling | Sodium organosulfinate, Hydroxamic acid | 4CzBN photocatalyst, visible light | Transition-metal-free, mild conditions. | nih.gov |

Advanced Derivatization Strategies for this compound Analogues

The this compound scaffold can be chemically modified to produce a wide array of analogues. These derivatization strategies often exploit the reactivity of the functional groups present in the molecule or its precursors, allowing for regioselective modifications. Furthermore, the sulfonamide moiety itself can undergo oxidation and reduction, providing pathways to novel compounds.

Regioselective Functionalization via Acetyl and Sulfonamide Groups

Introducing an acetyl group onto the phenyl ring, as in N-(4-acetylphenyl)methanesulfonamide, provides a versatile handle for further functionalization. uni.lunih.govscbt.com The ketone functionality of the acetyl group can undergo a variety of classical carbonyl reactions. For example, condensation with hydrazides can lead to the formation of hydrazones, a common strategy for linking the sulfonamide core to other chemical entities. This approach was demonstrated in the reaction of N-(4-acetyl-N-phenyl)benzenesulfonamide with 2-cyanoacetohydrazide (B512044) to yield the corresponding hydrazone derivative. rsc.org

The sulfonamide group itself can influence the regioselectivity of reactions on the aromatic ring. While the sulfonamide nitrogen is generally less nucleophilic than a free amine, N-arylation is possible under certain conditions, such as copper-catalyzed cross-coupling reactions. researchgate.net More advanced methods involve photocatalytic processes that enable the aminoarylation of alkenes using arylsulfonylacetamides, where a subsequent Smiles-Truce rearrangement facilitates the transfer of the aryl group. nih.gov These strategies allow for the construction of more complex molecular architectures based on the N-aryl sulfonamide scaffold.

Oxidation and Reduction Pathways of Sulfonamide Moieties

The sulfonamide group and its surrounding functionalities can be subjected to various oxidation and reduction reactions, leading to diverse products.

Oxidation: The oxidation of sulfonamides can lead to the formation of N-sulfonylimines. A method using N-hydroxyphthalimide (NHPI) as a mediator allows for this transformation under mild conditions. nih.gov Other studies on the oxidation of sulfonamide-containing compounds, often in the context of environmental degradation, have identified several pathways. These include oxidation of the aniline ring and cleavage of the N–S bond. acs.orgacs.org For example, the oxidation of sulfadiazine (B1682646) with ferrate(VI) can result in products from aniline hydroxylation as well as products where the SO2 group is extruded entirely. acs.org The specific pathway is often dependent on the oxidant used and the structure of the sulfonamide. acs.orgnih.gov In some cases, the oxidation can occur at the alkyne moiety of a precursor, such as the direct oxidation of N-ynylsulfonamides to N-sulfonyloxoacetamides using DMSO as the oxidant. rsc.orgnih.govrsc.org

Reduction: The reductive cleavage of the sulfonamide N–S bond is a key transformation. Traditional methods often employ harsh reagents like alkali metals. However, newer methods offer milder alternatives. For instance, a neutral organic super-electron-donor has been shown to reductively cleave arenesulfonyl groups in both sulfones and sulfonamides. strath.ac.uk Another effective method involves the use of magnesium in methanol (B129727) (Mg-MeOH) for the double reductive cleavage of both N–S and C–S bonds in benzo-fused cyclic sulfonamides. nih.gov For certain substrates, stronger reducing conditions, such as those of a Benkeser reduction, can lead to the reduction of both the sulfonamide functional group and the aromaticity of the aryl substituent. acs.org These reduction strategies are valuable for deprotection schemes or for accessing novel amine structures.

Nucleophilic and Electrophilic Substitution Reactions on the Phenyl Ring

The phenyl ring of this compound can undergo both nucleophilic and electrophilic substitution reactions, although the conditions and outcomes are significantly influenced by the existing substituents.

Electrophilic Aromatic Substitution:

The methanesulfonamide (B31651) group (-NHSO₂CH₃) is a deactivating group and a meta-director due to the electron-withdrawing nature of the sulfonyl group. Conversely, the methyl group (-CH₃) is an activating group and an ortho-, para-director. libretexts.org The directing effects of these two groups are opposing. The methyl group at position 4 directs incoming electrophiles to positions 2 and 6 (ortho), while the methanesulfonamide group at position 1 directs them to positions 3 and 5 (meta). The outcome of an electrophilic substitution reaction will depend on the reaction conditions and the nature of the electrophile. Generally, the activating effect of the methyl group is likely to dominate, leading to substitution primarily at the ortho position relative to the methyl group (position 2 and 6).

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. libretexts.orgdocbrown.info For instance, the nitration of this compound would likely yield N-(2-nitro-4-methylphenyl)methanesulfonamide as the major product.

Table 1: Directing Effects of Substituents on the Phenyl Ring of this compound in Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Directing Influence |

| -NHSO₂CH₃ | 1 | Deactivating, Electron-withdrawing | Meta (positions 3, 5) |

| -CH₃ | 4 | Activating, Electron-donating | Ortho, Para (positions 2, 6) |

Nucleophilic Aromatic Substitution:

Simple aryl halides are generally resistant to nucleophilic attack. libretexts.org For a nucleophilic aromatic substitution to occur, the aromatic ring typically needs to be activated by strongly electron-withdrawing groups, such as a nitro group, which can stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.orgyoutube.com

The phenyl ring of this compound itself is not sufficiently activated for nucleophilic aromatic substitution under standard conditions. The presence of the electron-donating methyl group further disfavors this type of reaction. However, if a leaving group (like a halogen) were present on the ring, particularly at a position activated by a strong electron-withdrawing group introduced in a prior step, then nucleophilic substitution could be possible.

Mechanistic Elucidation of Organic Transformations Involving this compound

The mechanism of organic transformations involving this compound can be understood by examining the fundamental principles of reaction mechanisms.

A representative electrophilic aromatic substitution, such as sulfonation, proceeds through a well-established mechanism. masterorganicchemistry.com In the case of this compound, the reaction with fuming sulfuric acid (H₂SO₄/SO₃) would involve the following steps:

Generation of the electrophile: Sulfur trioxide (SO₃) is the active electrophile. masterorganicchemistry.com

Attack of the aromatic ring: The π electrons of the phenyl ring attack the sulfur atom of SO₃. This attack is directed by the substituents on the ring. As discussed, the ortho position to the methyl group is the most likely site of attack. This step leads to the formation of a resonance-stabilized carbocation intermediate, also known as a sigma complex or arenium ion.

Deprotonation: A base, such as HSO₄⁻, removes a proton from the carbon atom bearing the new sulfonic acid group, restoring the aromaticity of the ring. masterorganicchemistry.com

Advanced Spectroscopic Characterization and Structural Analysis of N 4 Methylphenyl Methanesulfonamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the magnetic environments of atomic nuclei, such as protons (¹H) and carbon-13 (¹³C). This allows for the precise mapping of the molecular skeleton and the characterization of the electronic environment of each atom.

Proton (¹H) NMR Chemical Shift Analysis and Proton Environment Elucidation

The ¹H NMR spectrum of N-(4-methylphenyl)methanesulfonamide provides distinct signals corresponding to each unique proton environment within the molecule. Analysis of a spectrum recorded in deuterated chloroform (B151607) (CDCl₃) reveals several key features. nih.gov

The aromatic protons on the p-substituted phenyl ring typically appear as a set of doublets. In one reported spectrum, these are observed as a singlet at 7.15 ppm, integrating to four protons, which indicates an overlap of the signals. nih.gov Another key feature is the singlet corresponding to the acidic proton of the sulfonamide group (N-H), which appears as a broad signal around 7.00 ppm. nih.gov

The methyl group attached to the phenyl ring (p-tolyl group) gives rise to a sharp singlet at approximately 2.33 ppm. nih.gov Further downfield, the methyl group of the methanesulfonyl moiety (CH₃SO₂) produces a singlet at around 2.98 ppm. nih.gov The integration of these signals (4H, 1H, 3H, 3H) confirms the proton count for each distinct group in the molecule.

| Proton Environment | Chemical Shift (δ) [ppm] | Multiplicity | Integration |

|---|---|---|---|

| Aromatic (C₆H₄) | 7.15 | Singlet | 4H |

| Sulfonamide (N-H) | 7.00 | Singlet (broad) | 1H |

| Methanesulfonyl (SO₂-CH₃) | 2.98 | Singlet | 3H |

| Aryl Methyl (Ar-CH₃) | 2.33 | Singlet | 3H |

Carbon (¹³C) NMR Chemical Shift Analysis and Carbon Skeleton Characterization

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon framework of this compound. The chemical shifts are indicative of the hybridization and electronic environment of each carbon atom.

In a spectrum recorded in CDCl₃, the aromatic carbons display signals in the downfield region. nih.gov The carbon atom attached to the nitrogen (C-N), often denoted as C1, resonates at approximately 135.6 ppm. nih.gov The methyl-substituted aromatic carbon (C4) is found at about 134.0 ppm. nih.gov The two equivalent aromatic carbons ortho to the methyl group (C3/C5) show a signal at 130.2 ppm, while the two carbons ortho to the sulfonamide group (C2/C6) appear at 121.6 ppm. nih.gov

In the upfield region, the carbon of the methanesulfonyl methyl group (SO₂-CH₃) is observed at a chemical shift of approximately 38.9 ppm. nih.gov The carbon of the tolyl methyl group (Ar-CH₃) resonates at around 20.9 ppm. nih.gov

| Carbon Environment | Chemical Shift (δ) [ppm] |

|---|---|

| C-N (Aromatic C1) | 135.6 |

| C-CH₃ (Aromatic C4) | 134.0 |

| Aromatic C3/C5 | 130.2 |

| Aromatic C2/C6 | 121.6 |

| SO₂-CH₃ | 38.9 |

| Ar-CH₃ | 20.9 |

Influence of Substituents and Electronic Effects on NMR Spectra

The electronic nature of substituents on the phenyl ring significantly influences the chemical shifts of nearby protons and carbons. This is due to a combination of inductive and resonance (mesomeric) effects. nih.gov Studies on various N-(substituted phenyl)-methanesulfonamides show that the effect of substitution can be complex and non-systematic. nih.govrsc.org

For example, replacing the electron-donating methyl group at the para-position with an electron-withdrawing group like a chlorine atom (in N-(4-chlorophenyl)methanesulfonamide) alters the spectral data. The ¹³C signal for the carbon attached to nitrogen (C-N) in the chloro-derivative shifts to ~135.2 ppm, while the carbon bearing the chlorine atom resonates at ~131.1 ppm. nih.gov The aromatic protons are also affected, with the protons ortho to the sulfonamide group appearing at ~7.18 ppm and those ortho to the chlorine at ~7.32 ppm. nih.gov

Conversely, an electron-donating methoxy (B1213986) group (in N-(4-methoxyphenyl)methanesulfonamide) causes a significant upfield shift of the para-carbon to ~158.0 ppm due to its strong resonance effect. nih.gov The inductive effect of a substituent is transmitted through sigma bonds, while the resonance effect involves the pi-electron system of the aromatic ring. nih.gov The interplay of these effects determines the final observed chemical shifts, providing insight into the electron distribution within the molecule. nih.govnih.gov

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Studies

FT-IR Spectroscopic Investigations of Characteristic Vibrational Modes (e.g., S=O, C-H, N-H)

The FT-IR spectrum of this compound displays several characteristic absorption bands that confirm the presence of its key functional groups.

N-H Stretching: A prominent band corresponding to the N-H stretching vibration of the sulfonamide group is typically observed in the range of 3232–3298 cm⁻¹. nih.govrsc.org

S=O Stretching: The sulfonyl group (SO₂) gives rise to two strong and distinct absorption bands. The asymmetric stretching vibration (νas SO₂) appears in the region of 1317–1331 cm⁻¹, while the symmetric stretching vibration (νs SO₂) is found between 1139–1157 cm⁻¹. nih.govrsc.org These are highly characteristic peaks for sulfonamides.

C-H Stretching: Aromatic C-H stretching vibrations are typically seen just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups appear just below 3000 cm⁻¹ (e.g., ~2925 cm⁻¹). researchgate.net

S-N Stretching: The stretching vibration of the sulfur-nitrogen bond is found in the 833–926 cm⁻¹ range. nih.govrsc.org

Aromatic C=C Stretching: Vibrations corresponding to the carbon-carbon double bonds within the aromatic ring typically appear in the 1450-1600 cm⁻¹ region. researchgate.net

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3232 - 3298 | Medium-Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| S=O Asymmetric Stretch | 1317 - 1331 | Strong |

| S=O Symmetric Stretch | 1139 - 1157 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Variable |

| S-N Stretch | 833 - 926 | Medium |

FT-Raman Spectroscopic Analysis of Molecular Vibrations

FT-Raman spectroscopy serves as a valuable complementary method to FT-IR for analyzing the vibrational modes of this compound. nih.gov While FT-IR is sensitive to changes in dipole moment, Raman spectroscopy detects changes in polarizability, making it particularly useful for analyzing symmetric vibrations and non-polar bonds which may be weak or absent in the IR spectrum.

For sulfonamides, Raman spectroscopy can effectively identify vibrations of the SO₂NH₂ group. nih.gov Specific bands in the 1100-1200 cm⁻¹ and 900-1000 cm⁻¹ regions are attributable to the sulfonyl moiety. nih.gov Furthermore, the technique is well-suited for observing the in-plane bending of C=C bonds (βC=C) in the aromatic ring and C-N stretching vibrations (νC-N). nih.gov The symmetric vibrations of the benzene (B151609) ring and the C-S bond are expected to produce strong signals in the Raman spectrum. While detailed experimental FT-Raman data for this specific molecule is not widely published, analysis of related sulfonamides confirms the utility of the technique for structural confirmation. nih.gov

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of this compound. The compound has a molecular formula of C₈H₁₁NO₂S, corresponding to a molecular weight of approximately 185.24 g/mol . In a typical mass spectrum, the molecular ion peak (M⁺) or the protonated molecular ion ([M+H]⁺) would be observed at an m/z (mass-to-charge ratio) of 185 or 186, respectively, confirming the compound's identity.

Upon collision-induced dissociation (CID), the molecular ion undergoes fragmentation, yielding a characteristic pattern of product ions that provides insight into its molecular structure. The fragmentation of this compound is dictated by the weakest bonds and the stability of the resulting fragments. Key fragmentation pathways for aromatic sulfonamides have been well-documented and involve specific bond cleavages and rearrangements. nih.govnih.gov

One of the most prominent fragmentation pathways for aromatic sulfonamides is the neutral loss of sulfur dioxide (SO₂), corresponding to a loss of 64 Da. nih.gov This rearrangement is a frequently encountered reaction in the mass spectrometry of this class of compounds. nih.gov Another significant fragmentation occurs via the cleavage of the sulfur-nitrogen (S-N) bond, which is a common pathway for sulfonamides. nih.gov

Based on these established principles, the proposed fragmentation pattern for this compound would include several key fragment ions. The cleavage of the S-N bond would lead to the formation of the methanesulfonyl cation at m/z 79 and the 4-methylaniline radical cation at m/z 107. Alternatively, cleavage of the C-S bond could generate the p-tolyl radical cation, which can rearrange to the highly stable tropylium (B1234903) ion at m/z 91.

| m/z | Proposed Ion Structure | Formula | Fragmentation Pathway |

|---|---|---|---|

| 185 | [C₈H₁₁NO₂S]⁺ | C₈H₁₁NO₂S | Molecular Ion (M⁺) |

| 121 | [C₈H₁₁N]⁺ | C₈H₁₁N | Loss of SO₂ from molecular ion |

| 107 | [CH₃C₆H₄NH₂]⁺ | C₇H₉N | Cleavage of the S-N bond |

| 91 | [C₇H₇]⁺ | C₇H₇ | Cleavage of the C-S bond and rearrangement to tropylium ion |

| 79 | [CH₃SO₂]⁺ | CH₃O₂S | Cleavage of the S-N bond |

X-ray Diffraction (XRD) Crystallography for Solid-State Structure Determination

A comprehensive search of the Cambridge Structural Database (CSD) and the broader scientific literature did not yield a publicly available single-crystal X-ray diffraction structure for this compound. biokeanos.comcam.ac.uk Therefore, precise, experimentally determined data on its solid-state molecular conformation, including specific bond lengths, bond angles, and torsion angles, are not available for reporting.

Typically, for related N-aryl sulfonamides, the molecular conformation is characterized by a bent geometry at the sulfur atom of the sulfonamide group. nih.govresearchgate.net For instance, in the structurally similar compound 4-Methyl-N-(4-methylphenyl)benzenesulfonamide, the molecule is bent at the nitrogen atom, and the dihedral angle between the two aromatic rings is 70.53 (10)°. nih.govresearchgate.net Such analyses provide definitive information on the three-dimensional arrangement of the atoms within the crystal lattice.

Without a determined crystal structure for this compound, a specific analysis of its crystal packing and the network of intermolecular interactions is not possible.

Computational and Theoretical Chemistry Studies of N 4 Methylphenyl Methanesulfonamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the molecular characteristics of N-(4-methylphenyl)methanesulfonamide. These calculations offer a detailed understanding of the molecule's fundamental properties.

Molecular Geometry Optimization and Conformational Landscapes

The molecular structure of this compound has been optimized using DFT methods, often with the B3LYP functional and various basis sets like 6-31G(d,p). researchgate.net X-ray diffraction studies have revealed that the molecule is bent at the nitrogen atom, with a notable C8—SO2—NH—C5 torsion angle of -60.71 (18)°. nih.gov The two aromatic rings in the structure are not coplanar, exhibiting a significant dihedral angle of 70.53 (10)°. nih.gov This non-planar conformation is stabilized by a weak intramolecular C—H···O hydrogen bond, which forms an S(6) ring motif. nih.gov In the crystalline state, molecules of this compound form inversion-related dimers through pairs of N—H···O hydrogen bonds, creating an R22(8) graph-set motif. nih.gov

Table 1: Selected Optimized Geometrical Parameters of this compound

| Parameter | Bond Length (Å) / Bond Angle (°) |

| C8-S-N-C5 Torsion Angle | -60.71 (18) |

| Dihedral Angle (Aromatic Rings) | 70.53 (10) |

| N-H Bond Length | 0.86 (1) (restrained) |

| C-H Bond Length | 0.93-0.96 |

Note: Data derived from X-ray crystallography and DFT calculations. nih.govnih.gov

Prediction of Vibrational Wavenumbers and Spectroscopic Properties

Theoretical calculations have been instrumental in predicting the vibrational wavenumbers for this compound, which have been compared with experimental data from FT-IR and FT-Raman spectroscopy. researchgate.netnih.gov The vibrational spectra are complex, with characteristic bands corresponding to the stretching and bending of various functional groups. researchgate.netresearchgate.net

Key vibrational modes include the N-H stretching vibrations, which are typically observed in the range of 3232–3298 cm⁻¹. researchgate.netresearchgate.net The asymmetric and symmetric stretching vibrations of the SO2 group give rise to strong absorptions around 1317–1331 cm⁻¹ and 1139–1157 cm⁻¹, respectively. researchgate.netresearchgate.netresearchgate.net The S-N stretching vibrations are found in the 833–926 cm⁻¹ region. researchgate.netresearchgate.net The C-H stretching modes of the aromatic rings are expected in the 3000–3100 cm⁻¹ range. researchgate.net DFT calculations, often scaled by a factor to improve agreement with experimental data, have shown excellent correlation with observed spectra. nih.govsci-hub.se The potential energy distribution (PED) analysis is commonly used to make complete assignments of the vibrational modes. nih.govnih.gov

Table 2: Key Vibrational Frequencies of this compound

| Vibrational Mode | Experimental Wavenumber (cm⁻¹) | Theoretical Wavenumber (cm⁻¹) |

| N-H Stretch | 3232–3298 | - |

| Asymmetric SO₂ Stretch | 1317–1331 | 1295-1330 |

| Symmetric SO₂ Stretch | 1139–1157 | 1125-1150 |

| S-N Stretch | 833–926 | - |

| Aromatic C-H Stretch | ~3000-3100 | - |

Note: Data compiled from various spectroscopic studies. researchgate.netresearchgate.netresearchgate.netresearchgate.net

Gauge Including Atomic Orbital (GIAO) ¹H and ¹³C NMR Chemical Shift Predictions

The Gauge-Including Atomic Orbital (GIAO) method has been employed to predict the ¹H and ¹³C NMR chemical shifts of this compound and related compounds. core.ac.uknih.govznaturforsch.com These theoretical predictions are generally in good agreement with experimental data obtained in solvents like CDCl₃ and DMSO. researchgate.netcore.ac.uk The chemical shifts are sensitive to the electronic environment of the nuclei. msu.edu

For N-p-tolylmethanesulfonamide, a closely related compound, the ¹H NMR spectrum in CDCl₃ shows signals for the aromatic protons at δ 7.15 ppm, a singlet for the NH proton at δ 7.00 ppm, a singlet for the methyl protons of the sulfonyl group at δ 2.98 ppm, and a singlet for the tolyl methyl protons at δ 2.33 ppm. rsc.org The ¹³C NMR spectrum exhibits signals for the aromatic carbons in the range of δ 121.6-135.6 ppm, the sulfonyl methyl carbon at δ 38.9 ppm, and the tolyl methyl carbon at δ 20.9 ppm. rsc.org Incremental shifts due to the CH₃SO₂NH- group can be calculated and used to predict the chemical shifts in substituted analogs. researchgate.net

Table 3: Experimental ¹H and ¹³C NMR Chemical Shifts (ppm) for N-p-Tolylmethanesulfonamide in CDCl₃

| Nucleus | Chemical Shift (δ) |

| ¹H NMR | |

| Aromatic H | 7.15 (s, 4H) |

| NH | 7.00 (s, 1H) |

| SO₂CH₃ | 2.98 (s, 3H) |

| Ar-CH₃ | 2.33 (s, 3H) |

| ¹³C NMR | |

| Aromatic C | 135.6, 134.0, 130.2, 121.6 |

| SO₂CH₃ | 38.9 |

| Ar-CH₃ | 20.9 |

Note: Data from spectroscopic analysis. rsc.org

Electronic Structure Analysis: HOMO-LUMO, Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO)

The electronic properties of this compound have been elucidated through various computational analyses. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic transport properties and reactivity of a molecule. mdpi.com For a related sulfonamide, 4-methyl-N-(2-methylphenyl)benzene sulfonamide, the calculated HOMO and LUMO energies are -6.125 eV and -1.157 eV, respectively, indicating that charge transfer can occur within the molecule. researchgate.net A small HOMO-LUMO energy gap generally implies higher chemical reactivity. nih.gov

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution and is useful for identifying reactive sites for electrophilic and nucleophilic attack. researchgate.net Electron-rich regions (negative potential) are susceptible to electrophilic attack, while electron-deficient regions (positive potential) are prone to nucleophilic attack.

Natural Bond Orbital (NBO) analysis offers insights into the bonding and electronic delocalization within the molecule. wisc.edunih.gov It describes the Lewis-like bonding pattern of electron pairs in localized orbitals. wisc.edu This analysis can reveal hyperconjugative interactions and charge delocalization, which contribute to the molecule's stability. nih.gov For instance, NBO analysis can quantify the stabilization energy associated with interactions between filled donor orbitals and empty acceptor orbitals. wisc.eduresearchgate.netjoaquinbarroso.com

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful computational techniques used to study the dynamic behavior and interactions of molecules.

Ligand-Target Interaction Mechanisms (In Silico Docking Studies)

Molecular docking is a computational method used to predict the binding orientation of a ligand to a target protein. scirp.org While specific docking studies for this compound are not extensively detailed in the provided results, studies on similar sulfonamide derivatives have demonstrated their potential to interact with various biological targets. sci-hub.seresearchgate.net For example, N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide has been studied for its interaction with proteins like 1WKR and 3ETT through molecular dynamics simulations. sci-hub.se These simulations help in understanding the stability and nature of the interactions between the ligand and the protein's active site. sci-hub.se The binding affinity and key amino acid interactions are crucial for understanding the mechanism of action of potential drug candidates. cu.edu.eg

Binding Affinity and Free Energy Calculation Methodologies

In computational drug design, the accurate prediction of binding affinity between a ligand and its target protein is a primary objective. Various methodologies have been developed to calculate the binding free energy (ΔG_bind), which determines this affinity. These methods range in computational cost and accuracy, with endpoint methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Linear Interaction Energy (LIE) offering a balance between efficiency and precision. uni-duesseldorf.de These approaches are particularly useful as they calculate the free energy based on the initial (unbound) and final (bound) states of the system, avoiding the need to simulate the entire binding process. frontiersin.orgresearchgate.net

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a widely used endpoint technique for estimating binding free energies. nih.govscribd.com It combines molecular mechanics (MM) energy calculations in the gas phase with continuum solvation models. frontiersin.org The binding free energy is calculated by taking the difference between the free energy of the protein-ligand complex and the free energies of the individual protein and ligand. uni-duesseldorf.de

G = E_MM + G_solv - TΔS frontiersin.org

Where:

E_MM is the molecular mechanics energy, comprising internal energies (bond, angle, dihedral), van der Waals interactions, and electrostatic interactions. scribd.comhod4.net

G_solv is the solvation free energy, which is further divided into polar and nonpolar contributions. The polar part (G_PB) is typically calculated using the Poisson-Boltzmann (PB) model, while the nonpolar part (G_SA) is often estimated from the solvent-accessible surface area (SASA). scribd.comfrontiersin.org

TΔS represents the conformational entropy change upon binding, which is the most computationally demanding term to calculate accurately. hod4.net

Studies have shown that the van der Waals energy is often a major favorable contributor to the stability of protein-ligand complexes. researchgate.net The MM/PBSA method has been successfully applied to evaluate binding affinities for diverse systems, including sulfonamide inhibitors. temple.eduresearchgate.net

The Linear Interaction Energy (LIE) method is another efficient approach for calculating binding free energies. nih.govnih.gov It is based on the linear response approximation and assumes that the change in binding free energy can be linearly correlated with the changes in the average electrostatic (Δ⟨V_elec⟩) and van der Waals (Δ⟨V_vdw⟩) interaction energies of the ligand with its surroundings as it moves from the unbound (in solution) to the bound state (in the protein). researchgate.net

The LIE equation is generally expressed as:

ΔG_bind = αΔ⟨V_vdw⟩ + βΔ⟨V_elec⟩ + γ frontiersin.org

The parameters α and β are empirical scaling factors, and γ is an offset constant. frontiersin.org These parameters are typically calibrated using experimental binding data for a training set of ligands. researchgate.net A key advantage of the LIE method is that it often requires considering only the intermolecular interactions between the ligand and its environment, simplifying the calculation. nih.gov The method has been effectively applied to various ligand-protein systems, including sulfonamide inhibitors binding to human thrombin, demonstrating its utility in drug design and lead optimization. temple.edu

| Methodology | Principle | Key Components Calculated | Strengths | Limitations |

|---|---|---|---|---|

| MM/PBSA | Endpoint method calculating free energy difference between bound and unbound states using a continuum solvent model. uni-duesseldorf.de | Molecular Mechanics Energy (E_MM), Solvation Free Energy (G_solv), Conformational Entropy (TΔS). frontiersin.org | Good balance of accuracy and computational cost; provides energy decomposition. frontiersin.org | Entropy calculations can be challenging and computationally expensive; results can be sensitive to protein conformation. hod4.net |

| LIE | Endpoint method based on a linear scaling of van der Waals and electrostatic interaction energies. researchgate.net | Average van der Waals (⟨V_vdw⟩) and Electrostatic (⟨V_elec⟩) interaction energies. frontiersin.org | Computationally efficient; useful for lead optimization. nih.gov | Requires empirical parameterization with experimental data; accuracy depends on the quality of the training set. frontiersin.orgresearchgate.net |

Quantum Chemical Investigations on Electronic Effects, Stability, and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for investigating the molecular structure, electronic properties, and reactivity of compounds like this compound. sci-hub.seresearchgate.net These studies provide fundamental insights into the molecule's behavior at an electronic level.

DFT calculations, often using the B3LYP functional with various basis sets such as 6-311G(d,p) or 6-311++G(d,p), are employed to optimize the molecular geometry and compute key electronic parameters. researchgate.netnih.govosti.gov For the related compound 4-methyl-N-(4-methylphenyl)benzenesulfonamide, DFT calculations have shown good agreement between the optimized geometric parameters (bond lengths and angles) and experimental data from X-ray crystallography. researchgate.net The molecule is characterized by a bent geometry at the sulfonamide nitrogen atom, with the two aromatic rings adopting a non-planar conformation relative to each other. nih.govresearchgate.net

The electronic properties and reactivity of the molecule are often analyzed through Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap (ΔE = E_LUMO - E_HOMO) between these orbitals is a critical descriptor of molecular stability and reactivity. nih.gov A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required for electronic excitation. nih.govnih.gov

For sulfonamide derivatives, the HOMO is typically localized over the more electron-rich phenyl ring, while the LUMO may be distributed across the sulfonyl group and the other aromatic ring, indicating that charge transfer can occur within the molecule upon excitation. nih.govnih.gov

| Compound | Method/Basis Set | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|---|

| 4-methyl-N-(2-methylphenyl) benzene (B151609) sulfonamide | DFT/B3LYP/6-31G(d,p) | -6.125 | -1.157 | 4.968 | researchgate.net |

| 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide | DFT/B3LYP/6-31G(d,p) | -6.21 | -1.79 | 4.42 | nih.gov |

| Sulfonamide Derivative YM-1 | DFT | -6.22 | -3.58 | 2.64 | nih.gov |

| Sulfonamide Derivative YM-2 | DFT | -6.83 | -3.71 | 3.12 | nih.gov |

Table: Representative Frontier Molecular Orbital energies for related sulfonamide compounds calculated using DFT. A smaller energy gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP) analysis is another valuable quantum chemical tool. The MEP map illustrates the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. nih.gov In sulfonamides, the most negative potential is typically located around the oxygen atoms of the sulfonyl group, making them susceptible to electrophilic attack. The hydrogen atom on the sulfonamide nitrogen often represents a region of positive potential, indicating its role as a hydrogen bond donor. researchgate.netnih.gov This information is crucial for understanding intermolecular interactions, such as the N-H···O hydrogen bonds that stabilize the crystal structure of many sulfonamides. nih.govresearchgate.net

Mechanistic Biochemical and Pharmacological Research in Vitro & Computational Focus

Enzyme Inhibition Studies of N-(4-methylphenyl)methanesulfonamide and Analogues (In Vitro)

Sulfonamide-based compounds are a well-established class of enzyme inhibitors, and this compound, as a member of this class, is predicted to exhibit inhibitory activity against various enzymes. While direct experimental studies on this specific compound are limited, research on its analogues provides significant insights into its potential targets and mechanisms of inhibition.

Research on structurally related sulfonamides has identified several key enzyme families as potential targets. These include, but are not limited to, carbonic anhydrases (CAs), metallo-β-lactamases (MβLs), and heat shock protein 27 (Hsp27).

Carbonic Anhydrases (CAs): Aromatic and heteroaromatic sulfonamides are classic inhibitors of CAs, a family of zinc-containing metalloenzymes. The inhibitory mechanism typically involves the sulfonamide group (-SO₂NH₂) coordinating to the Zn(II) ion in the enzyme's active site, displacing a water molecule or hydroxide ion that is crucial for the catalytic activity. This binding prevents the substrate, carbon dioxide, from accessing the active site, leading to competitive inhibition. Virtual screening of sulfonamide derivatives has been employed to identify potential inhibitors of α-TcCA, a carbonic anhydrase from Trypanosoma cruzi mdpi.com.

Metallo-β-lactamases (MβLs): These zinc-dependent enzymes are a major cause of bacterial resistance to β-lactam antibiotics. Benzenesulfonamide scaffolds have been identified as potent inhibitors of MβLs. Docking studies suggest that the sulfonamide group acts as a zinc-binding group, coordinating with the Zn(II) ion and interacting with amino acid residues within the active site ut.ac.ir. Kinetic studies of related benzenesulfonamides have revealed a partially mixed inhibition pattern, indicating that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities ut.ac.ir.

Heat Shock Protein 27 (Hsp27) and Tubulin: In silico screening studies have suggested that methanesulfonamide (B31651) derivatives can act as dual inhibitors of Hsp27 and tubulin, both of which are important targets in cancer therapy ut.ac.ir. The exact mechanism of inhibition for these targets is still under investigation, but it is believed to involve binding to specific sites that interfere with their normal function, such as tubulin polymerization ut.ac.ir.

The table below summarizes the potential enzyme targets and the observed or predicted inhibition kinetics for this compound and its analogues.

| Enzyme Target Family | Example(s) | General Mechanism of Inhibition | Observed/Predicted Kinetics |

| Carbonic Anhydrases (CAs) | α-TcCA | Coordination of the sulfonamide group to the active site Zn(II) ion. | Competitive |

| Metallo-β-lactamases (MβLs) | ImiS | The sulfonamide group acts as a zinc-binding moiety in the active site. | Partially Mixed |

| Heat Shock Proteins (HSPs) | Hsp27 | Binding to specific functional sites. | To be determined |

| Cytoskeletal Proteins | Tubulin | Interference with polymerization. | To be determined |

Structure-activity relationship (SAR) studies on sulfonamide derivatives have provided valuable information for the design of more potent and selective inhibitors.

For inhibitors of MβLs, the position of substituents on the benzenesulfonamide ring has been shown to be critical for inhibitory activity. Studies have indicated that meta-substituted benzenesulfonamides exhibit improved inhibitory efficacy ut.ac.ir. The nature of the substituent also plays a role, influencing the electronic and lipophilic properties of the molecule, which in turn affects its binding affinity to the target enzyme ut.ac.ir.

In the context of dual Hsp27 and tubulin inhibitors, quantitative structure-activity relationship (QSAR) studies have been performed on a series of methanesulfonamide derivatives ut.ac.ir. These studies aim to build models that correlate the structural features of the compounds with their biological activity. Such models can then be used to predict the activity of new, untested compounds and guide the design of more potent inhibitors ut.ac.irnih.gov.

For other classes of enzymes, the SAR can vary. For instance, in a series of 4-(1-aryl-2-oxo-1,2-dihydro-indol-3-ylideneamino)-N-substituted benzenesulfonamides, the presence of a pyrimidine ring with electron-releasing groups and specific substitutions on a benzoyl moiety were found to be favorable for antimicrobial activity nih.govresearchgate.net.

Molecular Interaction Mechanisms with Biomolecules (In Vitro Investigations)

Understanding the molecular interactions between this compound and its biological targets is crucial for elucidating its mechanism of action. In vitro and computational methods are pivotal in these investigations.

While direct in vitro binding studies for this compound are not extensively reported, computational docking studies provide valuable predictions about its potential binding modes. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

For example, in the case of MβL inhibition by benzenesulfonamides, docking studies have shown that the sulfonamide group anchors the inhibitor to the active site by coordinating with the Zn(II) ion ut.ac.ir. The aryl ring of the sulfonamide can then form additional interactions, such as hydrophobic or stacking interactions, with the surrounding amino acid residues, further stabilizing the complex.

The interactions between sulfonamide-based ligands and their target biomolecules are governed by a combination of forces, including:

Coordination Bonds: As seen with metalloenzymes like CAs and MβLs, the sulfonamide nitrogen and/or oxygen atoms can form strong coordinate bonds with the metal ion cofactor (e.g., Zn(II)).

Hydrogen Bonds: The N-H group of the sulfonamide can act as a hydrogen bond donor, while the sulfonyl oxygens can act as hydrogen bond acceptors, forming interactions with polar residues in the binding pocket.

Hydrophobic Interactions: The 4-methylphenyl group of this compound provides a hydrophobic surface that can interact favorably with nonpolar pockets in the target protein.

Computational tools like pharmacophore modeling can be used to identify the key chemical features required for a ligand to bind to a specific target. A pharmacophore model represents the three-dimensional arrangement of essential features that a molecule must possess to be active jst.go.jpnih.gov.

Design Principles for this compound-based Ligands

The design of novel and effective enzyme inhibitors based on the this compound scaffold relies on several key principles derived from SAR and computational studies.

Scaffold Hopping and Bioisosteric Replacement: The core methanesulfonamide or benzenesulfonamide scaffold can be modified or replaced with other chemical groups that retain the desired binding properties but may improve other characteristics like selectivity or pharmacokinetic properties.

Structure-Based Drug Design: When the three-dimensional structure of the target enzyme is known, inhibitors can be designed to fit precisely into the active site. This involves optimizing the shape, size, and chemical properties of the ligand to maximize its interactions with the target. Molecular docking and virtual screening are powerful tools in this process tdl.org.

Ligand-Based Drug Design: In the absence of a target structure, QSAR and pharmacophore modeling can be used to guide the design of new inhibitors. These methods rely on the information from a set of known active and inactive molecules to build a model of the required structural features for activity nih.govmdpi.com.

Introduction of Functional Groups: The addition of specific functional groups to the this compound core can enhance binding affinity and selectivity. For instance, adding groups that can form additional hydrogen bonds or hydrophobic interactions with the target can lead to more potent inhibitors.

By applying these principles, researchers can systematically modify the this compound structure to develop new ligands with tailored biological activities.

Ligand Design Strategies for Selective Molecular Recognition

The design of ligands for selective molecular recognition is a cornerstone of rational drug development and the creation of specific chemical probes. For sulfonamide-based compounds like this compound, computational and structure-based design strategies are paramount. These approaches aim to elucidate the key structural and physicochemical features that govern the interaction of a ligand with its biological target.

Computational Ligand-Based Drug Design (LBDD): In the absence of a known three-dimensional target structure, LBDD methodologies are employed to develop structure-activity relationships (SAR). These models are built upon the principle that molecules with similar structures are likely to exhibit similar biological activities. For analogues of this compound, this involves the generation of pharmacophore models that define the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for molecular recognition at a target receptor. Quantitative structure-activity relationship (QSAR) studies can further refine these models by correlating variations in physicochemical properties with changes in biological activity, providing a predictive framework for the design of novel, more potent, and selective ligands.

Conformational Sampling and Force Fields: A critical aspect of ligand design is the accurate prediction of the conformational space accessible to a molecule. For flexible molecules such as this compound and its analogues, molecular mechanics (MM) force fields are utilized to calculate the potential energy of different conformations. By identifying low-energy, biologically relevant conformations, researchers can better understand how these ligands might orient themselves within a binding pocket. The choice of an appropriate force field is crucial for the accuracy of these predictions and, consequently, for the success of the ligand design process. Through these computational approaches, the design of this compound analogues can be guided to enhance their affinity and selectivity for a specific biological target.

Coordination Chemistry of Sulfonamide-Metal Complexes for Research Applications

The sulfonamide moiety is a versatile functional group in coordination chemistry, capable of binding to metal ions through its nitrogen and/or oxygen atoms. This coordination ability allows for the synthesis of metal complexes with diverse structural and functional properties, which can be harnessed for various research applications, including the development of therapeutic and diagnostic agents.

Research into the coordination chemistry of sulfonamide derivatives has shown that these ligands can form stable complexes with a range of transition metals. A notable example involves a close analogue of this compound, namely 4-methyl-N-(p-methylphenylsulphonyl)-N-(pyridin-2-yl)benzene sulphonamide . This compound has been successfully complexed with Zinc(II) and Copper(II) ions. sciencepublishinggroup.com

The coordination in these complexes occurs through the imine nitrogen of the 2-aminopyridine moiety, as evidenced by shifts in the vibrational frequencies observed in Fourier-transform infrared (FTIR) spectroscopy. sciencepublishinggroup.com The formation of the metal-ligand bond is indicated by a decrease in the vibration frequency of the imine group in the complexes compared to the free ligand, suggesting a transfer of electron density from the ligand to the metal center. sciencepublishinggroup.com

Spectroscopic analyses provide further insights into the electronic structure of these complexes. For instance, UV-Vis spectroscopy reveals electronic transitions characteristic of ligand-to-metal charge transfer (LMCT). sciencepublishinggroup.com In the case of the Zinc(II) complex, an LMCT band is observed in the range of 375–362 nm. sciencepublishinggroup.com The Copper(II) complex exhibits both an LMCT band (490–358 nm) and a d-d electronic transition (690 nm). sciencepublishinggroup.com Such detailed characterization is crucial for understanding the properties of these complexes and their potential applications in areas like catalysis and medicinal chemistry. sciencepublishinggroup.com

Table 1: Selected FTIR Absorption Bands (cm⁻¹) for a Sulfonamide Analogue and its Metal Complexes sciencepublishinggroup.com

| Compound | ν(C=N) of Azomethine |

| Free Ligand | 1689.70 |

| Zinc(II) Complex | 1674.27 |

| Copper(II) Complex | 1651.12 |

Table 2: Electronic Spectral Data (nm) for Sulfonamide Analogue-Metal Complexes sciencepublishinggroup.com

| Complex | λ_max (nm) | Assignment |

| Zinc(II) Complex | 375–362 | n → π* (LMCT) |

| Copper(II) Complex | 490–358 | n → π* (LMCT) |

| 690 | d → d transition |

Modulation of Biochemical Pathways by Sulfonamide Analogues (Mechanistic Research)

Sulfonamide analogues are known to interact with a variety of biological targets, thereby modulating key biochemical pathways. The therapeutic effects of many sulfonamide-containing drugs are a direct result of these interactions. Mechanistic research, both in vitro and computational, is essential for elucidating the precise molecular events that underlie the biological activities of these compounds.

While specific mechanistic studies on this compound are not extensively documented in publicly available literature, research on analogous sulfonamide-containing molecules provides a framework for understanding their potential modes of action. For example, many sulfonamides are known to be inhibitors of specific enzymes, a classic example being the inhibition of dihydropteroate (B1496061) synthase in bacteria, which is the basis of their antimicrobial activity.

More broadly, the structural motifs present in this compound, including the sulfonamide linker and the aromatic rings, can participate in various non-covalent interactions with biological macromolecules. These interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking, are fundamental to the molecular recognition process that precedes the modulation of a biological pathway.

Computational docking studies are a powerful tool for investigating these interactions at a molecular level. By modeling the binding of sulfonamide analogues to the active sites of enzymes or the binding pockets of receptors, researchers can predict binding affinities and identify key interacting residues. This information is invaluable for understanding the mechanism of action and for guiding the design of new analogues with improved or altered biological activities. The development of such models for this compound and its derivatives would be a critical step in exploring their potential to modulate specific biochemical pathways relevant to human health and disease.

Advanced Analytical Methodologies for N 4 Methylphenyl Methanesulfonamide Research in Vitro Systems

High-Performance Liquid Chromatography (HPLC) Method Development

The establishment of a reliable HPLC method is a critical first step in the analytical workflow for N-(4-methylphenyl)methanesulfonamide. This process involves the systematic selection and optimization of chromatographic conditions to achieve the desired separation and detection characteristics for the analyte.

Reversed-Phase HPLC Applications for Purity and Quantification in Research Settings

Reversed-phase HPLC (RP-HPLC) is the most common and widely applicable mode of chromatography for the analysis of moderately polar to nonpolar compounds like this compound. In this technique, the stationary phase is nonpolar (hydrophobic), and the mobile phase is polar. The retention of this compound is primarily governed by hydrophobic interactions with the stationary phase.

For assessing the purity of this compound reference standards or synthesized batches, RP-HPLC is used to separate the main compound from any impurities, starting materials, or by-products. The same principle applies to quantifying the compound in in vitro experimental samples, where it needs to be resolved from matrix components. A typical stationary phase for this purpose is a C18-bonded silica (B1680970) column, which provides excellent hydrophobic retention and resolving power.

Optimization of Chromatographic Parameters for this compound Analysis

The optimization of an HPLC method is a multifactorial process aimed at achieving a target separation with good peak shape, resolution, and analysis time. Key parameters that are systematically adjusted include the mobile phase composition, pH, flow rate, and column temperature.

Mobile Phase Composition: The mobile phase in RP-HPLC typically consists of a mixture of water and a miscible organic solvent, such as acetonitrile (B52724) or methanol (B129727). The proportion of the organic solvent is a critical factor influencing the retention time of this compound. Increasing the organic solvent content will decrease the retention time, while decreasing it will lead to longer retention. A gradient elution, where the solvent composition is changed over the course of the analysis, is often employed to effectively separate compounds with a range of polarities, including potential impurities.

Mobile Phase pH and Buffers: The pH of the mobile phase is a crucial parameter, especially for ionizable compounds. While this compound is not strongly ionizable, controlling the pH can help to ensure consistent retention and peak shape by suppressing the ionization of any acidic or basic impurities. Buffers, such as phosphate (B84403) or acetate (B1210297), are used to maintain a constant pH. For methods intended to be compatible with mass spectrometry (MS), volatile buffers like ammonium (B1175870) formate (B1220265) or ammonium acetate are preferred.

Flow Rate and Column Temperature: The flow rate of the mobile phase affects analysis time and, to some extent, separation efficiency. A typical analytical flow rate is around 1.0 mL/min for a standard 4.6 mm internal diameter column. Column temperature is another parameter that can be optimized to improve peak shape and reduce viscosity, which in turn lowers backpressure and can alter selectivity.

A hypothetical set of optimized parameters for the analysis of this compound is presented in the table below.

| Parameter | Optimized Value |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Program | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 230 nm |

This table represents a typical starting point for method development and optimization. Actual parameters would be determined experimentally.

UV-Vis and Fluorescence Detection Strategies for In Vitro Studies

Following separation on the HPLC column, a detector is required to visualize and quantify the eluted compounds.

UV-Vis Detection: The most common detection method for HPLC is ultraviolet-visible (UV-Vis) spectroscopy. This technique relies on the principle that the compound of interest absorbs light at a specific wavelength. This compound, containing a phenyl ring, is expected to have a chromophore that absorbs in the UV region. To determine the optimal wavelength for detection, a UV spectrum of the compound is typically recorded. The wavelength of maximum absorbance (λmax) is then chosen for the analysis to ensure the highest sensitivity. For aromatic compounds like this, a wavelength in the range of 220-260 nm is often suitable.

Fluorescence Detection: Fluorescence detection offers significantly higher sensitivity and selectivity compared to UV-Vis detection for compounds that fluoresce. A molecule fluoresces if it absorbs light at one wavelength (excitation wavelength) and then emits light at a longer wavelength (emission wavelength). While not all compounds are naturally fluorescent, if this compound or a derivative exhibits fluorescence, this detection method could be employed for trace-level quantification in complex in vitro matrices. The development of a fluorescence detection method would involve determining the optimal excitation and emission wavelengths.

Method Validation for Academic Research Purity and Quantification (In Vitro)

Once an HPLC method is developed, it must be validated to ensure that it is suitable for its intended purpose. Method validation is a formal process that provides documented evidence that the analytical procedure is reliable, reproducible, and accurate for the analysis of this compound. Key validation parameters for purity and quantification in an academic research context include specificity, linearity, accuracy, precision, and limit of detection/quantification.

Specificity: This parameter demonstrates that the method can unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. This is typically shown by obtaining clean chromatograms of the analyte without interference at its retention time.

Linearity: Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is assessed by analyzing a series of standard solutions of this compound at different concentrations. The results are plotted as peak area versus concentration, and a linear regression analysis is performed. A high correlation coefficient (R² > 0.99) is indicative of good linearity.

Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by performing recovery studies, where a known amount of this compound is spiked into a blank matrix and then analyzed. The percentage of the analyte recovered is calculated.

Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) of a series of measurements. Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest concentration that can be determined with acceptable precision and accuracy. These are important for determining the sensitivity of the method for trace analysis.

A summary of typical acceptance criteria for method validation in a research setting is provided in the table below.

| Validation Parameter | Acceptance Criteria |

| Specificity | No interfering peaks at the analyte's retention time |

| Linearity (R²) | ≥ 0.99 |

| Accuracy (% Recovery) | Typically 90-110% |

| Precision (RSD) | ≤ 5% for repeatability and intermediate precision |

| LOD | Signal-to-Noise ratio of 3:1 |

| LOQ | Signal-to-Noise ratio of 10:1 |

These criteria are general guidelines and may be adjusted based on the specific requirements of the in vitro study.

Future Research Directions and Translational Perspectives Excluding Clinical Applications

Exploration of Novel and Sustainable Synthetic Pathways for N-(4-methylphenyl)methanesulfonamide Analogues

The synthesis of sulfonamides, a cornerstone of pharmaceutical and chemical industries, is undergoing a green transformation. rsc.orgtandfonline.com Traditional methods often rely on sulfonyl chlorides, which can be harsh and generate significant waste. researchgate.net Consequently, research is increasingly focused on developing environmentally benign and efficient synthetic routes.

Recent advancements highlight several promising "green" methodologies applicable to the synthesis of this compound and its analogues:

Mechanochemistry: A solvent-free, mechanochemical approach using a ball mill offers a sustainable and efficient route to sulfonamides. rsc.org This method, which can involve a one-pot, double-step procedure with solid sodium hypochlorite, works for both aromatic and aliphatic starting materials and avoids harsh purification conditions. rsc.org

Catalytic Methods: A novel method utilizing a magnetite-immobilized nano-Ru catalyst enables the direct coupling of sulfonamides and alcohols, with water as the only byproduct. acs.org This heterogeneous catalyst is easily separable and reusable due to its magnetic properties, achieving good to excellent yields. acs.org

Aqueous Synthesis: A facile and environmentally friendly synthesis has been developed that occurs in water under dynamic pH control. rsc.org This approach uses equimolar amounts of the amine and arylsulfonyl chloride, eliminating the need for organic bases and simplifying product isolation to mere filtration after acidification. rsc.org

These sustainable methods represent a significant step forward, reducing the environmental footprint associated with sulfonamide synthesis. tandfonline.comresearchgate.net The exploration of these pathways for creating a diverse library of this compound analogues is a key area for future research, promising to deliver novel compounds through more economical and ecologically responsible processes. rsc.org

Integration of Advanced Computational Studies for Predictive Molecular Design

Computational chemistry has become an indispensable tool in modern drug discovery and molecular design, offering a time- and cost-effective means to predict the properties and activities of novel compounds. nih.govnih.gov For this compound and its derivatives, advanced computational studies are crucial for rational design and for elucidating structure-activity relationships (SAR).

Key computational techniques that are shaping the future of sulfonamide design include:

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR and Holographic QSAR (HQSAR) models are powerful tools for investigating the relationship between the chemical structure of sulfonamide derivatives and their biological activity. nih.govresearchgate.net These models can achieve high statistical significance and predictive ability, guiding the design of more potent molecules. nih.govnih.gov For instance, QSAR studies on aryl sulfonamide derivatives as Mcl-1 inhibitors have helped to elaborate the influence of structure and chirality on inhibitory activity. qub.ac.uk

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a receptor, providing insights into the binding mechanism. nih.govresearchgate.net Docking studies of sulfonamide derivatives have been used to identify key amino acid residues at the active sites of various protein targets, such as carbonic anhydrases and the main protease of SARS-CoVs. nih.govrsc.org These insights are invaluable for designing compounds with improved binding affinity and selectivity. qub.ac.uk

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is vital for early-stage drug development. nih.gov By evaluating parameters like oral bioavailability and potential toxicity computationally, researchers can prioritize the synthesis of candidates with more favorable pharmacokinetic profiles. nih.govnih.gov

The integration of these computational methods allows for the virtual screening and optimization of this compound analogues, accelerating the discovery of new molecules with desired properties while minimizing the need for extensive and costly laboratory synthesis and testing. researchgate.net

Table 1: Application of Computational Techniques in Sulfonamide Research

| Computational Technique | Application | Key Findings/Benefits | References |

| 3D-QSAR/HQSAR | Predicting biological activity of cyclic sulfonamide derivatives against SARS-CoV-2. | Generated models with high predictive ability (r² > 0.9), identifying key structural factors for inhibitory activity. | nih.gov |

| Molecular Docking | Investigating the binding mechanism of sulfonamide-based inhibitors with human carbonic anhydrase (hCA) isoforms. | Identified key interactions with the zinc ion in the active site and rationalized isoform selectivity. | rsc.orgnih.gov |

| Molecular Docking | Elucidating the binding mode of aryl sulfonamide derivatives with the Mcl-1 anti-apoptotic protein. | Revealed the importance of hydrogen bond interactions with specific residues (e.g., ASN260) for inhibitory activity. | qub.ac.uk |

| ADMET Prediction | Evaluating the drug-likeness and pharmacokinetic profiles of newly designed sulfonamide compounds. | Provided crucial data on oral bioavailability and toxicity, aiding in the selection of promising lead candidates. | nih.govnih.gov |

Diversification of Biological Targets for Mechanistic Investigations of Sulfonamide Compounds

While the sulfonamide moiety is famously associated with inhibiting dihydropteroate (B1496061) synthase (DHPS) in bacteria and various isoforms of carbonic anhydrase (CA) in humans, the structural versatility of this functional group allows for interaction with a much broader range of biological targets. nih.govnih.gov Future research should focus on diversifying the scope of mechanistic investigations to uncover novel biological roles for compounds like this compound.

The primary sulfonamide group is a key zinc-binding group (ZBG), which is crucial for the inhibition of metalloenzymes like CAs. nih.gov However, the potential for sulfonamides to interact with other classes of proteins is increasingly recognized. For example, aryl sulfonamide derivatives have been identified as potent inhibitors of the anti-apoptotic protein Mcl-1, which is a promising target in cancer therapy. qub.ac.uk

Furthermore, the unique structural features of some naturally occurring sulfonamides suggest mechanisms of action distinct from traditional sulfa drugs. nih.gov The biological targets for many of these natural products remain unknown, presenting a fertile ground for investigation. nih.gov Understanding the biosynthetic pathways of these compounds could also open doors to developing new biocatalysts and novel drug leads. nih.gov